molecular formula C10H16N2O B3048608 2-Amino-5-(diethylamino)phenol CAS No. 17626-05-0

2-Amino-5-(diethylamino)phenol

Cat. No.: B3048608
CAS No.: 17626-05-0
M. Wt: 180.25 g/mol
InChI Key: JHDPWYYNKJIJPT-UHFFFAOYSA-N
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Description

2-Amino-5-(diethylamino)phenol is an organic compound with the molecular formula C10H16N2O. It is a derivative of phenol, characterized by the presence of both amino and diethylamino groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2-Amino-5-(diethylamino)phenol has a wide range of applications in scientific research:

Safety and Hazards

2-Amino-5-(diethylamino)phenol may be toxic if swallowed, harmful in contact with skin, and harmful if inhaled . It may cause skin irritation, serious eye irritation, respiratory irritation, drowsiness, dizziness, and is suspected of causing genetic defects . It is also toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(diethylamino)phenol typically involves the reaction of p-N,N-diethylamino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol. The reaction conditions often include the use of solvents like dry acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures (around 50°C) to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(diethylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted phenols, quinones, and amines, depending on the specific reaction and conditions used .

Mechanism of Action

The mechanism of action of 2-Amino-5-(diethylamino)phenol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of amino and diethylamino groups allows it to participate in hydrogen bonding and other interactions, influencing its biological and chemical effects .

Comparison with Similar Compounds

  • 2-Aminophenol
  • 4-Diethylaminophenol
  • 2-Amino-5-nitrophenol

Comparison: Compared to similar compounds, 2-Amino-5-(diethylamino)phenol is unique due to the presence of both amino and diethylamino groups, which enhance its reactivity and versatility in various applications. Its dual functional groups allow it to participate in a broader range of chemical reactions and interactions, making it a valuable compound in research and industry .

Properties

IUPAC Name

2-amino-5-(diethylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-12(4-2)8-5-6-9(11)10(13)7-8/h5-7,13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDPWYYNKJIJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30550189
Record name 2-Amino-5-(diethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17626-05-0
Record name 2-Amino-5-(diethylamino)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17626-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-(diethylamino)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30550189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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